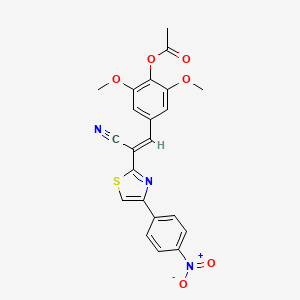
(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17N3O6S and its molecular weight is 451.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structural features, including a thiazole ring, cyano group, and nitrophenyl moiety. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is C21H18N4O4S, with a molecular weight of 422.46 g/mol. Its structure allows for various interactions with biological targets, which can influence its activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O4S |
| Molecular Weight | 422.46 g/mol |
| CAS Number | 342592-92-1 |
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The cyano group acts as an electrophile, allowing it to interact with nucleophilic sites on enzymes or receptors.
- π-π Interactions : The nitrophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.
- Metal Coordination : The thiazole ring can coordinate with metal ions, impacting the activity of metalloenzymes and influencing various biochemical pathways .
Biological Activities
Recent studies have highlighted the potential of this compound in various biological applications:
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The structural features of this compound contribute to its cytotoxic effects against cancer cell lines. For example:
- IC50 Values : Compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 38.7 nM against various cancer cell lines, indicating potent activity .
Antioxidant Activity
The compound's ability to scavenge free radicals has been assessed using methods such as DPPH radical scavenging assays. Some derivatives have demonstrated antioxidant capacities comparable to standard antioxidants like vitamin C .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Preliminary data suggest that this compound may inhibit the growth of specific bacterial strains, although detailed studies are needed to quantify this effect.
Case Studies
- Thiazolidin-4-Ones Review : A review highlighted the broad range of biological activities associated with thiazolidin-4-one derivatives, including the potential for antidiabetic and antimicrobial effects. Modifications to these compounds can enhance their therapeutic efficacy .
- Tyrosinase Inhibition : A study on thiazolidine derivatives reported that certain compounds effectively inhibited tyrosinase activity, which is crucial for melanin production in skin cells. This suggests potential applications in skin depigmentation treatments .
属性
IUPAC Name |
[4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-13(26)31-21-19(29-2)9-14(10-20(21)30-3)8-16(11-23)22-24-18(12-32-22)15-4-6-17(7-5-15)25(27)28/h4-10,12H,1-3H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZOSFQCZDFUHM-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














